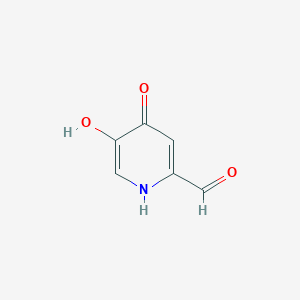
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxyl, oxo, and formyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring structure .
Industrial Production Methods: Industrial production of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroxypyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, dihydroxypyridine derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
5-Hydroxy-4-oxo-2-styryl-4H-pyran-2-carboxylic acid: Similar in structure but with a pyran ring instead of a pyridine ring.
4-Hydroxy-2-quinolone: Shares the hydroxyl and oxo functional groups but has a quinolone ring.
1H-Indole-3-carbaldehyde: Contains a formyl group but has an indole ring structure.
Uniqueness: 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
112334-45-9 |
|---|---|
Formule moléculaire |
C6H5NO3 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-3,10H,(H,7,9) |
Clé InChI |
NTWXQDISUWBDPV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C=O |
SMILES canonique |
C1=C(NC=C(C1=O)O)C=O |
Synonymes |
2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















